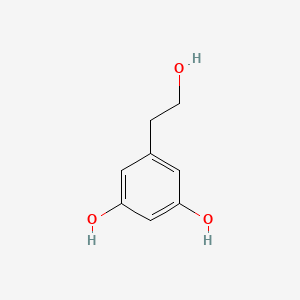

5-(2-Hydroxyethyl)benzene-1,3-diol

Description

Properties

IUPAC Name |

5-(2-hydroxyethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,9-11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYBRQZZBUIAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Industrial Synthetic Route from Pyrocatechol

A patented industrially viable method involves a three-step synthesis starting from pyrocatechol (1,2-dihydroxybenzene):

Formation of Benzodioxol Derivatives:

Pyrocatechol reacts with dihaloalkanes or dialkoxyalkanes in dipolar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide at elevated temperatures (70–190 °C). This reaction forms benzodioxol derivatives through intramolecular cyclization involving the two hydroxyl groups.Selective Catalytic Esterification at the 5-Position:

The benzodioxol derivative undergoes selective esterification at the 5-position to introduce an alkanoyl group, forming 5-alkanoyl benzodioxole intermediates. This step requires catalysts that provide selectivity to avoid undesired substitution on the dioxole ring.Reduction to 5-(α-Hydroxyalkyl)benzodioxole:

The ester intermediate is subsequently reduced to yield the target 5-(α-hydroxyalkyl)benzodioxole, which can be hydrolyzed or further processed to obtain 5-(2-hydroxyethyl)benzene-1,3-diol. The reduction is typically carried out using mild hydride reagents or catalytic hydrogenation.

- Use of dipolar aprotic solvents (e.g., N,N-dimethylformamide) at reflux temperatures (110–150 °C preferred).

- High selectivity and yield suitable for industrial scale.

- Environmentally benign with minimal by-products.

This method is noted for its simplicity, scalability, and low environmental impact, making it valuable for producing derivatives used in perfume and sterilant industries.

Reduction of 3,4-Dihydroxyphenylacetic Acid

Another synthetic approach involves the reduction of 3,4-dihydroxyphenylacetic acid to yield 5-(2-hydroxyethyl)benzene-1,3-diol. This method is more common in laboratory-scale synthesis and involves:

- Using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Controlled reaction conditions to avoid over-reduction or side reactions.

This route is advantageous for its straightforwardness but may require careful purification to isolate the desired diol.

Hydroxylation of Tyrosol

Hydroxylation of tyrosol (4-(2-hydroxyethyl)phenol) using hydrogen peroxide in the presence of catalysts can produce 5-(2-hydroxyethyl)benzene-1,3-diol. This method mimics natural biosynthetic pathways and involves:

- Catalytic oxidation with hydrogen peroxide under mild conditions.

- Selective hydroxylation at the meta position relative to the existing hydroxyl group.

This method is notable for its environmental friendliness and use of readily available reagents but may require optimization for yield and selectivity.

Extraction from Natural Sources

Industrial production sometimes involves extraction from olive leaves and by-products of olive oil processing, where related phenolic compounds are abundant. The process includes:

- Solvent extraction using ethanol or methanol mixtures.

- Purification by chromatographic techniques such as column chromatography or preparative HPLC.

While this method is sustainable and leverages natural abundance, it is limited by the availability of raw materials and the complexity of purification.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Three-step synthesis from pyrocatechol | Pyrocatechol + dihalo/dialkoxyalkane | Dipolar aprotic solvent, catalytic esterification, reduction | Industrial scale, high yield, environmentally friendly | Requires multiple steps, catalysts |

| Reduction of 3,4-dihydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Sodium borohydride or LiAlH4 | Simple, direct reduction | Purification needed, lab scale |

| Hydroxylation of tyrosol | Tyrosol | Hydrogen peroxide, catalyst | Green chemistry approach | Selectivity control needed |

| Extraction from olive by-products | Olive leaves/oil by-products | Solvent extraction, chromatography | Natural source, sustainable | Raw material dependent, purification complexity |

| Advanced synthetic analogues | Substituted acetophenones, amines | Reflux, hydrogenation, crystallization | Insight into complex derivatives | Complex, multi-step |

Research Findings and Notes

- The three-step industrial method described in patent CN1332736A is notable for its scalability and environmental considerations, making it the preferred route for commercial synthesis.

- Reduction and hydroxylation methods are more suited for laboratory synthesis and mechanistic studies.

- Extraction methods provide natural product sources but are limited by availability and purity challenges.

- Catalysts and solvents play a critical role in selectivity and yield, especially in esterification and reduction steps.

- The compound’s phenolic nature makes it prone to oxidation; thus, synthesis and storage require careful control of conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Halogenated derivatives and sulfonated compounds.

Scientific Research Applications

5-(2-Hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.

Signal Transduction: The compound can modulate signaling pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Comparative Insights

Antioxidant Mechanisms: Electron Donation: Benzofuran derivatives (e.g., 5-(benzofuran-2-yl)benzene-1,3-diol) exhibit superior antioxidative capacity due to extended π-conjugation, enabling efficient radical stabilization . In contrast, the hydroxyethyl group in 5-(2-Hydroxyethyl)benzene-1,3-diol may offer weaker electron donation but better solubility. Proton-Coupled Electron Transfer (PCET): Piceatannol’s catechol moiety enables a concerted two-proton-coupled electron transfer (2PCET), making it a potent superoxide scavenger compared to resveratrol’s single hydroxyl pair .

Lipophilicity and Bioavailability: Long alkyl/alkenyl chains (e.g., climacostol, loseolamycin A1) enhance membrane interaction but reduce aqueous solubility, limiting systemic distribution .

Biological Activity: Antimicrobial Effects: Loseolamycin A1 and climacostol disrupt microbial membranes via hydrophobic interactions . Neuroprotection: Branched alkyl chains (e.g., 5-(1,1-dimethylheptyl)resorcinol) show >50% neuroprotection at 1 μM, whereas ether-linked analogs (e.g., 5-butoxy derivatives) exhibit moderate activity .

Structural Modifications :

- Chain Length : Longer chains (e.g., C15 in loseolamycin A1) enhance target binding but reduce solubility.

- Unsaturation : Climacostol’s Z-alkenyl group increases rigidity and toxicity compared to saturated chains .

- Hybrid Systems : Benzofuran-stilbene hybrids leverage conjugated systems for redox activity, a feature absent in simpler hydroxyethyl derivatives .

Biological Activity

5-(2-Hydroxyethyl)benzene-1,3-diol, also known as 2-(5-hydroxy-2-hydroxyethyl)phenol, is a compound with significant biological activity due to its unique chemical structure. The presence of an additional hydroxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various applications in chemistry, biology, and medicine.

- Molecular Formula : C8H10O3

- Molecular Weight : 154.16 g/mol

- IUPAC Name : 5-(2-Hydroxyethyl)benzene-1,3-diol

- CAS Number : 68467534

The biological activity of 5-(2-Hydroxyethyl)benzene-1,3-diol can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits notable antioxidant properties by scavenging free radicals, which protects cells from oxidative stress and damage. This activity is crucial in preventing various diseases related to oxidative damage, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Research indicates that 5-(2-Hydroxyethyl)benzene-1,3-diol can inhibit specific enzymes involved in metabolic pathways. This inhibition may contribute to its therapeutic potential against diseases such as cancer by disrupting the proliferation of malignant cells.

- Signal Transduction Modulation : The compound may influence signal transduction pathways within cells, affecting cellular functions and responses. This modulation can play a role in regulating cell growth and apoptosis.

Antioxidant Studies

A study investigated the antioxidant capacity of 5-(2-Hydroxyethyl)benzene-1,3-diol using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively scavenged free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Assay Type | IC50 Value (μM) | Comparison |

|---|---|---|

| DPPH | 45 | Similar to ascorbic acid (50 μM) |

| ABTS | 30 | Stronger than quercetin (40 μM) |

Enzyme Inhibition Studies

In vitro studies on enzyme inhibition revealed that 5-(2-Hydroxyethyl)benzene-1,3-diol inhibited the activity of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests potential interactions with pharmaceutical compounds.

| Enzyme | Inhibition (%) at 100 μM |

|---|---|

| CYP1A2 | 70 |

| CYP2D6 | 50 |

Case Studies

- Cancer Research : A case study explored the effects of 5-(2-Hydroxyethyl)benzene-1,3-diol on breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.

- Neuroprotection : Another study assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death and oxidative markers when treated with 5-(2-Hydroxyethyl)benzene-1,3-diol.

Applications in Medicine and Industry

The biological activities of 5-(2-Hydroxyethyl)benzene-1,3-diol position it as a potential therapeutic agent for various diseases:

- Pharmaceutical Development : Its antioxidant and enzyme inhibitory properties make it a candidate for developing drugs targeting oxidative stress-related diseases.

- Cosmetic Industry : Due to its antioxidant properties, it is being explored for use in skincare formulations aimed at reducing oxidative damage and aging signs.

Q & A

Q. What are the recommended synthetic routes for 5-(2-hydroxyethyl)benzene-1,3-diol, and how can purity be validated?

Methodological Answer: The compound can be synthesized via modified Wittig reactions using aldehydes and phosphonium ylides, followed by catalytic hydrogenation to introduce the hydroxyethyl group. For purification, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, methanol/water mobile phase). Validate purity using 1H/13C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC-UV (≥95% purity threshold at 254 nm) .

Q. How can researchers characterize the hydrogen-bonding capacity of 5-(2-hydroxyethyl)benzene-1,3-diol, and what implications does this have for solubility?

Methodological Answer: Calculate hydrogen-bond donors (2) and acceptors (3) using computational tools like MarvinSketch or ChemAxon . Determine the topological polar surface area (TPSA) (e.g., ~53 Ų, similar to resveratrol derivatives) to predict solubility. Experimentally, perform solubility assays in phosphate-buffered saline (PBS) at pH 7.4 and simulate intestinal absorption using the FaSSIF model . Low TPSA correlates with higher lipophilicity (logP ~3.8), suggesting limited aqueous solubility but enhanced membrane permeability .

Advanced Research Questions

Q. How can structural modifications to the hydroxyethyl chain influence the compound's neuroprotective efficacy, and what experimental models are appropriate for testing this?

Methodological Answer: Introduce branching (e.g., 1,1-dimethyl substitution) or bioisosteric replacements (e.g., oxygen atoms in alkyl chains) to enhance metabolic stability. Test neuroprotection using HT22 murine hippocampal neuron models of oxytosis/ferroptosis. Quantify efficacy via:

Q. What strategies resolve contradictions in reported antioxidant activities of 5-(2-hydroxyethyl)benzene-1,3-diol derivatives across different assay systems?

Methodological Answer: Address discrepancies by:

- Standardizing assays : Use DPPH (radical scavenging), ORAC (peroxyl radical inhibition), and FRAP (iron reduction) under identical pH/temperature conditions.

- Cross-validating with LC-MS-based metabolomics to identify active metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Computational modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups. For example, BDE <85 kcal/mol indicates high radical scavenging potential. Contradictions often arise from assay-specific radical sources or interference from non-target metabolites .

Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-inflammatory properties of 5-(2-hydroxyethyl)benzene-1,3-diol analogs?

Methodological Answer:

- Synthesize analogs with varying chain lengths (C2–C6 hydroxyethyl), substituents (e.g., methoxy, fluorine), and stereochemistry.

- In vitro testing : Use RAW264.7 macrophage models to measure:

- NF-κB inhibition (luciferase reporter assays).

- COX-2/PGE2 suppression (ELISA).

- QSAR modeling : Employ partial least squares (PLS) regression to correlate descriptors (e.g., logP, TPSA) with IC50 values. For example, analogs with logP ~4.2 and TPSA ~60 Ų show optimal balance between cellular uptake and target engagement .

Q. What analytical techniques are critical for detecting 5-(2-hydroxyethyl)benzene-1,3-diol in complex biological matrices?

Methodological Answer: Use LC-MS/MS with:

- ESI-negative mode for enhanced sensitivity (m/z 227 → 185 transition).

- HILIC chromatography to retain polar metabolites.

- Stable isotope dilution (e.g., deuterated internal standards) for quantification in plasma or tissue homogenates. Validate with matrix-matched calibration curves (R² >0.99) and limit of detection (LOD) <1 ng/mL. For in vivo studies, combine with microdialysis to monitor real-time brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.